molecular formula C15H18ClFO3 B1326054 Ethyl 7-(2-chloro-6-fluorophenyl)-7-oxoheptanoate CAS No. 951887-14-2

Ethyl 7-(2-chloro-6-fluorophenyl)-7-oxoheptanoate

Cat. No.: B1326054
CAS No.: 951887-14-2
M. Wt: 300.75 g/mol
InChI Key: AFBRXJCCXMWMIW-UHFFFAOYSA-N
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Description

Ethyl 7-(2-chloro-6-fluorophenyl)-7-oxoheptanoate is a high-value organic intermediate and building block specifically designed for research and further manufacturing applications. This compound belongs to a class of keto esters that are pivotal in synthetic organic chemistry, particularly in the development of active pharmaceutical ingredients (APIs) and other complex molecules . Its structure, featuring a carbonyl group adjacent to a halogenated aromatic ring, makes it a versatile precursor for various chemical transformations, including Grignard reactions and nucleophilic additions . Researchers utilize this and similar structures in medicinal chemistry programs, such as in the synthesis of enzyme inhibitors like cilastatin, demonstrating its role in creating biologically active compounds . The specific arrangement of the chloro and fluoro substituents on the phenyl ring is strategically valuable for structure-activity relationship (SAR) studies and for fine-tuning the electronic and steric properties of target molecules. As a supplied chemical, it is characterized by its molecular formula and provided with guaranteed high purity, typically ≥95% or higher as determined by appropriate analytical methods. Safety and Handling: This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should consult the Safety Data Sheet (SDS) prior to use and adhere to all standard laboratory safety protocols. The compound is typically shipped at room temperature and should be stored sealed in a dry, cool environment, often recommended at 2-8°C, to ensure long-term stability .

Properties

IUPAC Name

ethyl 7-(2-chloro-6-fluorophenyl)-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClFO3/c1-2-20-14(19)10-5-3-4-9-13(18)15-11(16)7-6-8-12(15)17/h6-8H,2-5,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFBRXJCCXMWMIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=C(C=CC=C1Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(2-chloro-6-fluorophenyl)-7-oxoheptanoate typically involves the esterification of 7-(2-chloro-6-fluorophenyl)-7-oxoheptanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(2-chloro-6-fluorophenyl)-7-oxoheptanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

    Oxidation: 7-(2-chloro-6-fluorophenyl)-7-oxoheptanoic acid.

    Reduction: Ethyl 7-(2-chloro-6-fluorophenyl)-7-hydroxyheptanoate.

    Substitution: Products vary depending on the nucleophile used.

Scientific Research Applications

Ethyl 7-(2-chloro-6-fluorophenyl)-7-oxoheptanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 7-(2-chloro-6-fluorophenyl)-7-oxoheptanoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural features and available data for related compounds:

Compound Name Substituent(s) on Phenyl Ring Molecular Formula Molecular Weight Key Properties/Applications
Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate 4-Cl C₁₅H₁₉ClO₃ 282.76 Intermediate for API synthesis
Ethyl 7-(3-methoxyphenyl)-7-oxoheptanoate 3-OCH₃ C₁₆H₂₂O₄ 278.34 Pharmaceutical intermediate
Ethyl 7-(4-heptyloxyphenyl)-7-oxoheptanoate 4-O-C₇H₁₅ C₂₂H₃₄O₄ 363.00 High lipophilicity; research use
Ethyl 7-[4-(N,N-Dimethylamino)phenyl]-7-oxoheptanoate 4-N(CH₃)₂ C₁₇H₂₅NO₃ 305.39 Electron-donating group; lab research
Target: Ethyl 7-(2-chloro-6-fluorophenyl)-7-oxoheptanoate 2-Cl, 6-F C₁₅H₁₇ClFO₃ 313.75* Predicted enhanced electrophilicity

*Calculated based on analogous structures.

Electronic and Steric Effects

  • Halogenated Derivatives (Cl/F): The target compound’s 2-chloro and 6-fluoro substituents introduce strong electron-withdrawing effects.
  • Steric Considerations: The ortho-chloro substituent introduces steric hindrance, which may reduce rotational freedom of the phenyl ring and influence binding in receptor-based applications. Para-substituted analogs (e.g., 4-chlorophenyl) lack this steric challenge, offering higher conformational flexibility .

Reactivity and Stability

  • Ketone Reactivity: The electron-withdrawing Cl/F substituents stabilize the keto form, reducing enol tautomerism. This contrasts with methoxy-substituted analogs, where electron-donating groups may favor enolate formation in basic conditions .
  • Thermal Stability: Most analogs (e.g., Ethyl 7-(4-biphenyl)-7-oxoheptanoate) are stable under recommended storage conditions, but decomposition products (e.g., CO, CO₂) are common across the series .

Biological Activity

Ethyl 7-(2-chloro-6-fluorophenyl)-7-oxoheptanoate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agriculture. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following structural characteristics:

  • Molecular Formula : C15H18ClF O3
  • Molecular Weight : Approximately 300.76 g/mol
  • Functional Groups : Contains a heptanoate backbone with a ketone group at the 7-position and a substituted aromatic ring with chlorine and fluorine atoms at the 2- and 6-positions, respectively.

The presence of halogen substituents enhances the compound's lipophilicity and alters its electronic properties, potentially increasing its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity and affecting various biological pathways. This mechanism is crucial for its potential therapeutic effects, particularly in anti-inflammatory and antimicrobial applications.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. Research has shown that compounds with similar structures often demonstrate effectiveness against a range of pathogens, including bacteria and fungi. The compound's efficacy in inhibiting microbial growth suggests potential applications in developing new antimicrobial agents.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Initial findings suggest that it may interact with inflammatory pathways, potentially leading to reduced inflammation in various biological models. This activity could make it a candidate for further pharmacological evaluation in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant inhibition of bacterial growth
Anti-inflammatoryReduction in inflammatory markers
Enzyme InhibitionInteraction with specific enzymes

Case Study: Antimicrobial Efficacy

In a study examining the antimicrobial properties of this compound, the compound was tested against several bacterial strains. Results indicated a dose-dependent inhibition of growth, particularly against gram-positive bacteria. This suggests that the compound could be developed into an effective antimicrobial agent for clinical use.

Pharmacokinetics and Toxicology

Further studies are needed to elucidate the pharmacokinetic profiles of this compound, including its absorption, distribution, metabolism, and excretion (ADME). Understanding these parameters is essential for evaluating its therapeutic potential and safety profile in humans.

Q & A

Q. What are the recommended methods for synthesizing Ethyl 7-(2-chloro-6-fluorophenyl)-7-oxoheptanoate?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach is the Friedel-Crafts acylation of 2-chloro-6-fluorobenzene with a suitable acyl chloride (e.g., 7-chloroheptanoyl chloride), followed by esterification with ethanol. For example, in analogous compounds like ethyl 7-oxoheptanoate derivatives, acid chloride intermediates are generated using thionyl chloride (SOCl₂), then reacted with alcohols under anhydrous conditions . Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Confirm purity via 1^1H NMR (e.g., δ 1.22 ppm for ethyl triplet) and LC-MS .

Q. How can the crystal structure of this compound be determined?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX suite programs (e.g., SHELXT for structure solution and SHELXL for refinement) . Crystallize the compound in a suitable solvent (e.g., ethanol/water mix). Monitor for twinning or disorder in the 2-chloro-6-fluorophenyl group, which may require anisotropic displacement parameter refinement. Validate with R-factor (<5%) and check for residual electron density peaks .

Q. What safety precautions are critical during handling?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and safety goggles (P280 code) .
  • Ventilation : Use fume hoods to avoid inhalation (P261/P271) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (P501) .
  • Storage : Keep in airtight containers under inert gas (P233/P410) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production?

  • Methodological Answer :
  • Reaction Optimization : Use Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading). For Friedel-Crafts acylation, AlCl₃ or FeCl₃ may enhance regioselectivity .
  • Scale-Up : Transition from batch to continuous flow reactors to improve heat/mass transfer. Monitor reaction progress via inline FTIR or HPLC .
  • Workflow : Implement quenching with ice-cold water to minimize side reactions and automate liquid-liquid extraction .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected 13^{13}C NMR peaks)?

  • Methodological Answer :
  • Hypothesis Testing : Check for residual solvents (e.g., DMSO-d₆ at δ 39.5 ppm) or diastereomers. Use DEPT-135 to distinguish CH₂/CH₃ groups.
  • Advanced Techniques : Employ 2D NMR (HSQC, HMBC) to assign carbonyl (C=O, ~200 ppm) and aromatic carbons. Compare with DFT-calculated chemical shifts using Gaussian or ORCA software .
  • Crystallographic Validation : Cross-verify NMR assignments with SC-XRD bond lengths/angles .

Q. What computational strategies predict the compound’s reactivity in biological systems?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450). Parameterize the 7-oxoheptanoate chain for flexibility.
  • MD Simulations : Run GROMACS simulations to assess membrane permeability (logP ~4.0) .
  • QSAR Modeling : Train models on analogs (e.g., ethyl 7-(4-chlorophenyl)-7-oxoheptanoate) to predict toxicity (e.g., LD₅₀) .

Q. How to address discrepancies in chromatographic purity assessments?

  • Methodological Answer :
  • Method Development : Optimize HPLC conditions (C18 column, acetonitrile/water + 0.1% TFA). Adjust gradient elution to separate impurities (e.g., unreacted acyl chloride).
  • Orthogonal Validation : Combine HPLC with GC-MS for volatile byproducts or IC for ionic residues.
  • Forced Degradation : Expose to heat/light (ICH Q1A guidelines) and track stability-indicating parameters .

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